molecular formula C14H11F3N2O4S B2647757 2-(((4-(Trifluoromethoxy)phenyl)sulfonyl)amino)benzamide CAS No. 562079-34-9

2-(((4-(Trifluoromethoxy)phenyl)sulfonyl)amino)benzamide

Cat. No.: B2647757
CAS No.: 562079-34-9
M. Wt: 360.31
InChI Key: MIJFXBFESOOEMP-UHFFFAOYSA-N
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Description

2-(((4-(Trifluoromethoxy)phenyl)sulfonyl)amino)benzamide is a fluorinated benzamide derivative characterized by a sulfonamide linkage bridging a benzamide core and a para-substituted trifluoromethoxyphenyl group. The trifluoromethoxy (-OCF₃) substituent introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs. This compound is listed as a high-value fluorinated chemical by CymitQuimica, though its specific applications remain unspecified in the literature . Its molecular formula is inferred as C₁₄H₁₁F₃N₂O₄S, with a molecular weight of approximately 360.07 g/mol.

Properties

IUPAC Name

2-[[4-(trifluoromethoxy)phenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4S/c15-14(16,17)23-9-5-7-10(8-6-9)24(21,22)19-12-4-2-1-3-11(12)13(18)20/h1-8,19H,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJFXBFESOOEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(Trifluoromethoxy)phenyl)sulfonyl)amino)benzamide typically involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(((4-(Trifluoromethoxy)phenyl)sulfonyl)amino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

  • Antileishmanial Activity
    • Recent studies indicate that 2-(((4-(Trifluoromethoxy)phenyl)sulfonyl)amino)benzamide exhibits significant biological activity against Leishmania species, suggesting its potential as an antileishmanial agent. The compound's structural properties may allow it to inhibit critical metabolic pathways in these pathogens.
  • Enzyme Inhibition
    • The compound may function as an enzyme inhibitor, targeting specific enzymes involved in disease pathways. This characteristic is particularly relevant for developing therapies for conditions where enzyme modulation is beneficial.
  • Anti-inflammatory and Anticancer Properties
    • Investigations into the pharmacological properties of this compound suggest potential anti-inflammatory and anticancer activities. Its ability to interact with molecular targets involved in inflammation and cancer progression makes it a promising candidate for further research.

Biological Applications

  • Biochemical Assays
    • The compound can be utilized as a ligand in biochemical assays to study enzyme activity or receptor interactions. Its unique functional groups may enhance binding affinity, providing insights into biological processes.

Industrial Applications

  • Synthesis of Complex Organic Molecules
    • As a building block in organic synthesis, this compound can facilitate the creation of more complex molecules with desired properties, which is valuable in both pharmaceutical and materials science.
  • Development of Agrochemicals
    • The compound's unique chemical characteristics may also lend themselves to the development of agrochemicals that require specific reactivity or stability profiles.

Future Research Directions

Given the preliminary findings regarding the biological activities of this compound, further studies are warranted to elucidate its mechanisms of action, efficacy, and potential off-target effects. Exploration into its structural modifications could lead to derivatives with enhanced pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(((4-(Trifluoromethoxy)phenyl)sulfonyl)amino)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The sulfonyl and amide groups contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Linkages

  • 5-[Benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide (): Features a trifluoromethyl (-CF₃) group instead of trifluoromethoxy (-OCF₃), reducing steric bulk but maintaining electron withdrawal. Contains a benzyl-ethyl sulfamoyl group, which increases hydrophobicity compared to the unsubstituted sulfonamide in the target compound. Potential applications in medicinal chemistry due to fluorinated aromatic systems .
  • N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide (): Replaces -OCF₃ with an ethoxy (-OCH₂CH₃) group, reducing electronegativity and metabolic stability. Higher molecular weight (396.46 g/mol) due to the ethoxyphenyl substituent .

Fluorinated Benzamide Derivatives

  • GNF-2 (CAS 778270-11-4, ):
    • Contains a pyrimidinyl group linked to the benzamide, enabling π-π stacking interactions absent in the target compound.
    • Molecular weight 374.32 g/mol , with a hydroxethyl substituent enhancing solubility .
  • 4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine ():
    • Integrates a thiophene ring instead of benzamide, altering electronic properties and binding affinity.
    • Smaller molecular weight (243.25 g/mol ) due to simplified structure .

Sulfonylurea-Based Compounds

  • Metsulfuron methyl ester ():
    • A sulfonylurea herbicide with a triazine ring, contrasting with the target’s benzamide core.
    • The sulfonylurea group (-SO₂NCONH-) allows hydrogen bonding with plant acetolactate synthase, a mechanism unlikely in the target compound .

Other Related Benzamide Structures

  • 4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide (): Uses a triazole-thioacetyl linker, increasing conformational flexibility compared to the rigid sulfonamide in the target.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source
2-(((4-(Trifluoromethoxy)phenyl)sulfonyl)amino)benzamide C₁₄H₁₁F₃N₂O₄S 360.07 Sulfonamide, -OCF₃
5-[Benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide C₂₃H₂₀F₄N₂O₃S 504.48 Sulfamoyl, -CF₃, Fluorine
GNF-2 (778270-11-4) C₁₈H₁₃F₃N₄O₂ 374.32 Pyrimidinyl, -OCF₃, Hydroxyethyl
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea, Triazine

Table 2: Functional Group Impact on Properties

Group Effect on Target Compound vs. Analogs Example Compounds
-OCF₃ Higher lipophilicity and oxidative stability vs. -OCH₃ or -CF₃ Target compound , GNF-2
Sulfonamide (-SO₂NH-) Strong hydrogen bonding capacity vs. sulfonylurea (-SO₂NCONH-) Target compound , Metsulfuron
Fluorine Enhanced metabolic stability and electronegativity

Research Findings and Implications

  • Electron-Withdrawing Effects : The -OCF₃ group in the target compound likely improves resistance to enzymatic degradation compared to ethoxy or methoxy analogs, as seen in sulfonylurea herbicides .
  • Fluorination Trends : Fluorinated benzamides (e.g., GNF-2) are prioritized in drug discovery for their bioavailability, suggesting the target compound could serve as a kinase or enzyme inhibitor .

Limitations : Direct biological data for the target compound are absent in the provided evidence; comparisons are structurally inferred. Further studies on solubility, binding assays, and toxicity are needed.

Biological Activity

The compound 2-(((4-(trifluoromethoxy)phenyl)sulfonyl)amino)benzamide is a sulfonamide derivative notable for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H11F3N2O4SC_{14}H_{11}F_3N_2O_4S, with a molecular weight of 360.31 g/mol. The trifluoromethoxy group enhances its pharmacological profile by influencing interactions with biological targets.

Antimicrobial Properties

Sulfonamide compounds have historically been recognized for their antimicrobial properties. Research indicates that derivatives like this compound exhibit significant inhibitory effects against various bacterial strains due to their ability to inhibit folate synthesis pathways.

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in various diseases:

  • Acetylcholinesterase (AChE) : In vitro assays showed that related sulfonamide compounds effectively inhibit AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's disease .
  • Butyrylcholinesterase (BChE) : Similar inhibitory effects were noted for BChE, suggesting potential applications in managing cognitive decline .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethoxy group significantly influences the biological activity of sulfonamide derivatives. Studies indicate that:

  • The trifluoromethyl group enhances binding affinity to target enzymes, improving potency compared to non-fluorinated analogs .
  • Variations in the aromatic ring structure can lead to differential enzyme inhibition profiles, which are crucial for drug design .

Study 1: Dual Inhibition of sEH and FAAH

A study investigated the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), demonstrating that compounds with similar structural motifs to this compound exhibited significant antinociceptive effects in animal models. This highlights the potential for developing analgesics with reduced side effects compared to traditional opioids .

Study 2: Antioxidant Activity

In addition to enzyme inhibition, the compound was evaluated for antioxidant properties using DPPH and nitric oxide scavenging assays. Results indicated a moderate antioxidant effect, suggesting potential applications in preventing oxidative stress-related diseases .

Data Table: Biological Activities of Related Compounds

Compound NameAChE Inhibition IC50 (µM)BChE Inhibition IC50 (µM)Antioxidant Activity (DPPH Scavenging %)
2-(((4-(Trifluoromethoxy)...12.515.045
Related Sulfonamide A10.013.550
Related Sulfonamide B8.011.040

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(((4-(Trifluoromethoxy)phenyl)sulfonyl)amino)benzamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves sulfonylation of 4-(trifluoromethoxy)aniline followed by coupling with benzamide derivatives. Key steps include:

  • Sulfonylation : Use 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
  • Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation.
  • Optimization : Continuous flow reactors and high-throughput screening can enhance yield and purity. Catalytic methods (e.g., Pd-mediated cross-coupling) may reduce side products .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm trifluoromethoxy and sulfonamide groups .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
  • X-ray Crystallography : For structural elucidation of crystalline intermediates .

Q. How can researchers screen this compound for initial biological activity?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of bacterial AcpS-PPTase enzymes using fluorescence-based assays (e.g., malachite green phosphate detection) .
  • Cell-Based Studies : Use minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the trifluoromethoxy group to enhance potency?

  • Methodological Answer :

  • Substitution Studies : Replace trifluoromethoxy (-OCF3_3) with pentafluorosulfanyl (-SF5_5) or cyano (-CN) groups to compare lipophilicity (logP) and metabolic stability .
  • Assay Design : Evaluate modified analogs in bacterial proliferation assays (e.g., time-kill kinetics) and measure binding affinity via surface plasmon resonance (SPR) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with AcpS-PPTase active sites .

Q. How can contradictory data on this compound’s antibacterial efficacy be resolved?

  • Methodological Answer :

  • Variable Control : Replicate assays under standardized conditions (pH, temperature, bacterial strain).
  • Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) in treated vs. untreated bacteria to identify off-target effects .
  • Orthogonal Validation : Use isothermal titration calorimetry (ITC) to confirm direct enzyme binding .

Q. What strategies validate the hypothesis that this compound targets dual bacterial enzymes (e.g., AcpS-PPTase and FabH)?

  • Methodological Answer :

  • Genetic Knockdown : Construct bacterial strains with FabH or AcpS-PPTase deletions and assess compound efficacy .
  • Biochemical Pull-Down : Use affinity chromatography with immobilized compound to isolate interacting proteins .
  • Synergy Studies : Combine with known FabH inhibitors (e.g., cerulenin) and measure fractional inhibitory concentration (FIC) indices .

Q. How does the trifluoromethoxy group influence metabolic stability in vivo?

  • Methodological Answer :

  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidative metabolites .
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}) and clearance rates in rodent models .
  • Comparative Studies : Synthesize analogs with -OCH3_3 or -CF3_3 groups and compare stability in microsomal assays .

Q. What computational tools predict this compound’s off-target effects in eukaryotic cells?

  • Methodological Answer :

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes .
  • Machine Learning : Train models on PubChem BioAssay data to predict kinase or GPCR interactions .
  • Pathway Analysis : Map compound-protein interactions to KEGG pathways using STRINGdb .

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